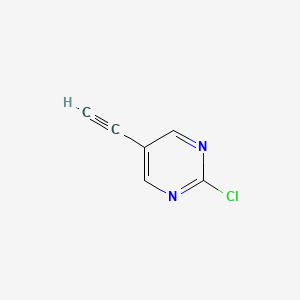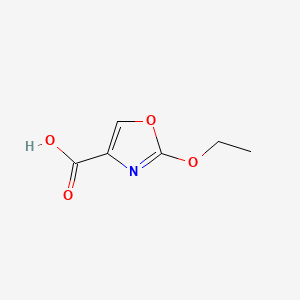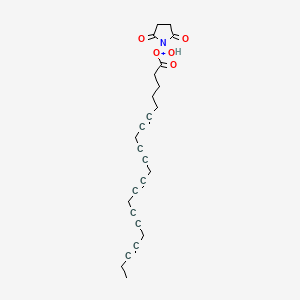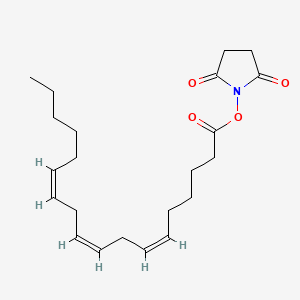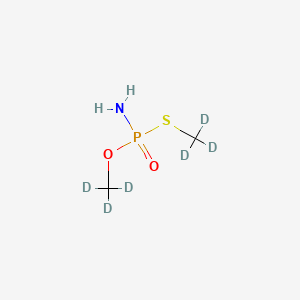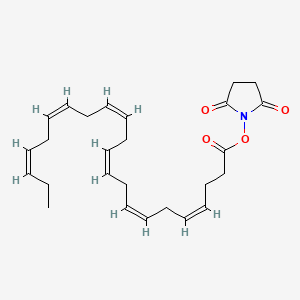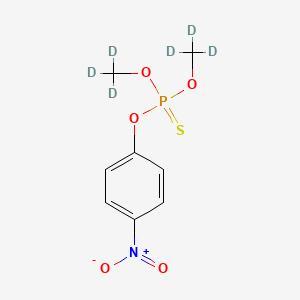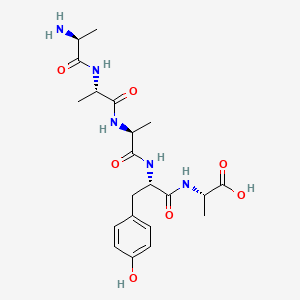
H-Ala-Ala-Ala-Tyr-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-Ala-Ala-Tyr-Ala-OH is a peptide composed of five amino acids: alanine, alanine, alanine, tyrosine, and alanine. This peptide sequence is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of tyrosine, an amino acid with a phenolic side chain, adds unique properties to this peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Ala-Tyr-Ala-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.
Coupling: The next amino acid, also protected, is added to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, alanine, tyrosine, and alanine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the SPPS process, allowing for the production of peptides in high yields and purity. Additionally, enzymatic methods using amino acid ligases have been explored for the synthesis of peptides, offering an alternative to traditional chemical methods .
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-Ala-Ala-Tyr-Ala-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains, although these are less common.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Substitution: Nitration can be achieved using nitric acid, while sulfonation can be performed using sulfuric acid.
Major Products
Oxidation: Oxidation of tyrosine can lead to the formation of dopaquinone.
Substitution: Nitration of tyrosine results in nitrotyrosine, while sulfonation yields tyrosine sulfate.
Aplicaciones Científicas De Investigación
H-Ala-Ala-Ala-Tyr-Ala-OH has several applications in scientific research:
Biochemistry: It is used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Peptides like this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of H-Ala-Ala-Ala-Tyr-Ala-OH depends on its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity to proteins and enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
H-Ala-Ala-Ala-Tyr-OH: A shorter peptide lacking the terminal alanine.
H-Ala-Tyr-Ala-OH: A tripeptide with a similar sequence but fewer alanine residues.
H-Tyr-Ala-OH: A dipeptide containing tyrosine and alanine.
Uniqueness
H-Ala-Ala-Ala-Tyr-Ala-OH is unique due to its specific sequence, which includes three alanine residues followed by tyrosine and another alanine. This sequence can influence its structural properties and interactions with other molecules, making it distinct from shorter or differently composed peptides .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O7/c1-10(22)17(28)23-11(2)18(29)24-12(3)19(30)26-16(20(31)25-13(4)21(32)33)9-14-5-7-15(27)8-6-14/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZKTYLXSGYCMF-YTORKDELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
